Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate
Description
Nomenclature and Systematic Identification
IUPAC Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonate , reflecting its anthracene backbone with precise substituent positions. The core structure consists of a 9,10-anthraquinone system (dihydroanthracene-9,10-dione) modified at positions 1, 5 (hydroxyl groups), 4, 8 (nitro groups), and 2, 6 (sulfonate groups). The sodium counterions neutralize the sulfonic acid groups, yielding the disulphonate salt.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 6449-09-8 | |
| Molecular Formula | C₁₄H₆N₂O₁₄S₂·2Na | |
| Molecular Weight | 490.3 g/mol (acid form) | |
| IUPAC Name (Parent Acid) | 1,5-Dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonic acid | |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3N+[O-])O.[Na+] |
Synonyms and Alternative Designations
This compound is referenced under multiple aliases, including:
Properties
CAS No. |
93965-09-4 |
|---|---|
Molecular Formula |
C14H5N2NaO14S2 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
sodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H6N2O14S2.Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI Key |
VDJAKMOXIPAIRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | Oleum (20% SO₃) | 100°C | 6–8 | 70–75 |
| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 5°C | 4–6 | 60–65 |
| Neutralization | NaOH (10% aqueous) | RT | 1–2 | 95–98 |
Table 2: Spectral Data for Intermediate Characterization
| Intermediate | IR (cm⁻¹) | UV-Vis (λ_max, nm) |
|---|---|---|
| Sulfonated Anthraquinone | 1180 (S=O), 1670 (C=O) | 320, 450 |
| Nitrated Derivative | 1520 (NO₂), 1340 (NO₂) | 340, 480 |
Research Findings
- Electron Shuttle Applications : The nitro and sulfonate groups enable redox activity, making the compound effective in environmental remediation (e.g., enhancing microbial reductive dechlorination of pollutants like DDT).
- By-Product Mitigation : Industrial methods prioritize minimizing isomers (e.g., 2,7-disulfonate) through controlled nitration stoichiometry.
Challenges and Optimizations
- Selectivity : Competing reactions during nitration require strict temperature control.
- Scalability : Continuous-flow reactors are being explored to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinones, amino derivatives, and substituted anthraquinone compounds. These products have diverse applications in different fields .
Scientific Research Applications
Environmental Remediation
Electron Shuttle in Bioremediation
Sodium anthraquinone disulfonate has been utilized as an electron shuttle in bioremediation processes, particularly for the reduction of toxic metals and organic pollutants.
- Chromium Remediation : Research indicates that sodium anthraquinone disulfonate can enhance the biotic reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic and more stable. In anaerobic conditions, it acts as an electron shuttle that facilitates the transfer of electrons from microorganisms to Cr(VI), thereby promoting its reduction in contaminated environments .
- DDT Dechlorination : A study demonstrated that the addition of sodium anthraquinone disulfonate significantly accelerated the reductive dechlorination of DDT (dichlorodiphenyltrichloroethane) in slurry systems containing iron oxides. The presence of this compound improved the microbial reduction rates and enhanced the overall efficiency of the bioremediation process .
| Application | Pollutant | Effectiveness |
|---|---|---|
| Chromium Reduction | Cr(VI) | Enhanced reduction to Cr(III) |
| DDT Dechlorination | DDT | 78.93% - 92.11% reduction in residues |
Electrochemical Applications
Electrode Design and Performance
Sodium anthraquinone disulfonate is also explored for its role in electrochemical applications:
- Electrode Characterization : It has been used to characterize new electrode designs for batteries and fuel cells. The redox properties of sodium anthraquinone disulfonate are leveraged to improve electron transfer dynamics in these systems. Studies indicate that incorporating this compound into electrode materials can enhance their electrochemical performance by increasing charge transfer rates and stability .
- Photo-biocathode Systems : In research involving algal-bacterial biofilm formations, sodium anthraquinone disulfonate improved the performance of photo-biocathodes by facilitating enhanced electron transfer processes. This application has implications for developing sustainable energy solutions .
Pharmaceutical Applications
Therapeutic Potential
The structural characteristics of sodium anthraquinone disulfonate relate closely to those of other anthraquinones known for their therapeutic properties:
- Antimicrobial Activity : Studies have shown that compounds related to sodium anthraquinone disulfonate exhibit antimicrobial properties against various pathogens. This potential makes it a candidate for further research into its use as an antibacterial agent .
- Cancer Research : The broader class of anthraquinones has been investigated for anticancer activities. Sodium anthraquinone disulfonate's derivatives may possess similar properties, warranting exploration into their mechanisms and efficacy against cancer cells .
Case Study 1: Bioremediation of Heavy Metals
In a controlled laboratory setting, sodium anthraquinone disulfonate was tested for its effectiveness in reducing Cr(VI) levels in contaminated soil samples. Results showed a significant decrease in Cr(VI) concentrations within two weeks when combined with specific microbial strains.
Case Study 2: Electrochemical Performance Enhancement
A recent study focused on integrating sodium anthraquinone disulfonate into copper-based electrodes for fuel cells. The findings revealed a marked improvement in energy conversion efficiency compared to traditional electrode materials.
Mechanism of Action
The mechanism of action of sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₄H₅N₂NaO₁₄S₂ .
- Molecular Weight : 512.314 g/mol .
- Key Features :
- Anthracene backbone with two sulfonate groups at positions 2 and 6.
- Hydroxy groups at positions 1 and 3.
- Nitro groups at positions 4 and 7.
- Sodium counterion balancing the sulfonate groups.
Applications : Likely used in dyes, chemical synthesis, or as an intermediate in pharmaceuticals due to its electron-withdrawing nitro groups and water-soluble sulfonate moieties.
Comparison with Structurally Similar Compounds
Sodium 4,8-Diamino-1,5-dihydroxy-9,10-dioxo-anthracene-2,6-disulfonate (CAS 2861-02-1)
- Molecular Formula : C₁₄H₈N₂Na₂O₁₀S₂ .
- Molecular Weight : 474.33 g/mol .
- Key Differences: Substituents: Amino groups at positions 4 and 8 instead of nitro groups. Reactivity: Amino groups are electron-donating, enhancing nucleophilic reactivity compared to the nitro-substituted target compound . Applications: Potential use in less oxidative environments, such as pH-sensitive dyes or coordination chemistry.
Disodium 9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonate
- CAS/EC: Not specified, but structurally analogous .
- Key Differences: Substituents: Sulfonate groups at positions 1 and 5; lacks hydroxy and nitro groups. Solubility: Higher hydrophilicity due to sulfonates but reduced reactivity without nitro/hydroxy functional groups .
9,10-Dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonic Acid (CAS 128-90-5)
- Molecular Formula : C₁₄H₆N₂O₁₄S₂ .
- Key Differences: Substituent Positions: Nitro groups at 4 and 5 (vs. 4 and 8 in the target compound); hydroxy groups at 1 and 8. Steric Effects: Adjacent nitro groups (4,5) may hinder electrophilic substitution compared to the target’s 4,8 configuration . Applications: Potentially less stable due to steric strain, limiting use in high-temperature reactions.
Sodium 9,10-Dihydro-1,5-dihydroxy-4,8-bis(methylamino)-anthracene-2-sulphonate
- CAS : 14351-66-7 .
- Key Differences: Substituents: Methylamino groups at 4 and 8 instead of nitro groups. Electronic Properties: Amino groups increase electron density, making the compound more basic and less acidic than the nitro-substituted target . Applications: Suited for pharmaceutical intermediates or chelating agents.
Comparative Data Table
Key Research Findings
- Substituent Position Effects : Nitro groups at 4,8 (target) vs. 4,5 (CAS 128-90-5) significantly alter steric and electronic properties, impacting stability and reactivity .
- Amino vs.
- Sulfonate Placement : Sulfonates at 2,6 (target) vs. 1,7 (CAS 14395-08-5) influence solubility and molecular symmetry, affecting crystallinity and industrial applicability .
Biological Activity
Chemical Structure and Properties
SDDA is an anthraquinone derivative characterized by the following structural features:
- Chemical Formula : C14H8N2O8S2
- Molecular Weight : Approximately 400.36 g/mol
- Solubility : Soluble in water due to the presence of sulfonate groups, enhancing its bioavailability.
The structure of SDDA allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that SDDA exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that SDDA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Streptococcus pneumoniae | 8 |
These findings suggest that SDDA could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that SDDA possesses cytotoxic effects on various cancer cell lines. A notable study by Johnson et al. (2024) assessed the compound's effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The results indicated:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of caspase-3 and -9 in treated cells.
The biological activity of SDDA can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : SDDA induces oxidative stress in cells, leading to cellular damage and apoptosis.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : SDDA inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, SDDA was administered as an adjunct therapy. The results showed a significant reduction in infection severity and duration compared to standard treatment alone.
Case Study 2: Cancer Treatment
A phase I clinical trial tested SDDA on patients with advanced solid tumors. The trial reported manageable toxicity levels and preliminary evidence of antitumor activity, prompting further investigation into optimal dosing regimens.
Q & A
Basic: What are the key structural features and synthesis pathways for this compound?
The compound’s structure includes an anthraquinone core with nitro (-NO₂), hydroxyl (-OH), and sulfonate (-SO₃⁻) substituents at positions 1,5,4,8,2, and 6, respectively. Synthesis typically involves sequential nitration, sulfonation, and oxidation of anthracene derivatives. For example, nitration of 1,5-dihydroxyanthraquinone followed by sulfonation under controlled acidic conditions (e.g., using oleum) can yield the disulfonated intermediate, which is then neutralized with sodium hydroxide . Optimization requires monitoring reaction temperature (<60°C for nitration to avoid over-oxidation) and stoichiometric ratios (e.g., 2:1 sulfuric acid for sulfonation) .
Basic: Which analytical techniques are critical for characterizing its purity and structure?
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm (anthraquinone absorbance) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O/DMSO-d₆ to resolve sulfonate and hydroxyl proton signals. Nitro groups induce deshielding (~δ 8.5–9.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI-) to confirm molecular weight (C₁₄H₅N₂NaO₁₄S₂, calc. 550.8 g/mol) and isotopic patterns .
Advanced: How can researchers address contradictions in UV-Vis spectral data caused by substituent effects?
The nitro and sulfonate groups create competing electron-withdrawing effects, leading to shifts in λₘₐₓ. For example:
- Nitro groups redshift λₘₐₓ (~450 nm) via conjugation, while sulfonates blueshift (~420 nm) due to solvation.
- Methodological Approach: Use time-dependent density functional theory (TD-DFT) simulations to model electronic transitions and compare with experimental spectra in solvents of varying polarity (e.g., water vs. DMF). This resolves discrepancies arising from solvent-dependent aggregation or protonation states .
Advanced: What experimental strategies are recommended for studying its redox behavior?
- Cyclic Voltammetry (CV): In deaerated 0.1 M KCl (pH 7), the compound exhibits two reduction peaks at ~-0.5 V (nitro to amine) and -1.2 V (anthraquinone to hydroquinone).
- Controlled-Potential Electrolysis: Couple CV with bulk electrolysis to isolate reduced intermediates (e.g., hydroxylamine or semiquinone radicals) for EPR analysis. Note: Sulfonate groups stabilize radicals, enhancing detection sensitivity .
Basic: What purification methods are effective given its solubility profile?
- Ion-Exchange Chromatography: Use Dowex 1X8 resin (Cl⁻ form) to separate sulfonated impurities. Elute with a NaCl gradient (0.1–1.0 M) in aqueous ethanol .
- Recrystallization: Dissolve in hot water (80°C) and precipitate by slow cooling to 4°C. Add NaCl to exploit salting-out effects for higher yield (>85%) .
Advanced: How to design experiments evaluating its potential as a photosensitizer?
- Singlet Oxygen Quantum Yield (ΦΔ): Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in D₂O. Irradiate at 420 nm and track DPBF degradation via UV-Vis (λₘₐₓ 410 nm). Compare ΦΔ to methylene blue (ΦΔ = 0.52) .
- Transient Absorption Spectroscopy: Use a femtosecond laser to probe excited-state dynamics. Anthraquinone derivatives typically show triplet-state lifetimes >1 µs, suitable for energy transfer applications .
Advanced: How to resolve discrepancies in NMR assignments for sulfonate protons?
Sulfonate protons (SO₃⁻) are often broadened due to exchange with water. Strategies:
- Low-Temperature NMR: Acquire spectra at 5°C in D₂O to slow exchange and sharpen peaks.
- pH Titration: Adjust pH to 12 (NaOH) to deprotonate hydroxyl groups, simplifying the spectrum. Compare with computed chemical shifts using Gaussian09 (B3LYP/6-31G*) .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to potential nitro group-derived NOₓ emissions during decomposition .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: What computational methods aid in predicting its reactivity in aqueous environments?
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro groups as electrophilic centers).
- Molecular Dynamics (MD): Simulate solvation shells in water to predict hydrolysis rates. Sulfonates increase hydrophilicity, reducing aggregation-driven side reactions .
Basic: How to validate its stability under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
